molecular formula C7H12O2 B061631 (R)-2-methoxycyclohexanone CAS No. 187456-43-5

(R)-2-methoxycyclohexanone

Cat. No.: B061631
CAS No.: 187456-43-5
M. Wt: 128.17 g/mol
InChI Key: JYJURPHZXCLFDX-SSDOTTSWSA-N
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Description

®-2-methoxycyclohexanone is an organic compound with the molecular formula C7H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methoxycyclohexanone can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methoxycyclohexanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries in the synthesis process to direct the formation of the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-methoxycyclohexanone typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and selectivity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

®-2-methoxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

®-2-methoxycyclohexanone has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-methoxycyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. The pathways involved in its metabolism are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-methoxycyclohexanone: The enantiomer of ®-2-methoxycyclohexanone with similar chemical properties but different biological activity.

    2-methoxycyclohexanol: A related compound with a hydroxyl group instead of a carbonyl group.

    2-methoxycyclohexane: A similar compound lacking the carbonyl group.

Uniqueness

®-2-methoxycyclohexanone is unique due to its chiral nature and specific reactivity. Its ability to undergo selective reactions makes it valuable in asymmetric synthesis and chiral catalysis. The compound’s distinct properties are leveraged in various applications, making it a versatile and important molecule in scientific research.

Properties

IUPAC Name

(2R)-2-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJURPHZXCLFDX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2(S) 2-methoxycyclohexanone (4.089 g) and (3S,4R)-4-acetoxy-3[(R)-(t-butyldimethylsilyloxy)ethyl]azetidinone (4.63 g) in dichloromethane (140 ml) was prepared at -16°. Tin tetrachloride (14.3 g) was added dropwise via syringe at such a rate that the temperature was kept beetween -16° and -13°. The mixture was stirred for 10 minutes, then the temperature was increased to +3°. A solution of di-isopropylethylamine (5.33 g) dissolved in dichloromethane (40 ml) was added over 20 minutes. The reaction mixture was stirred for 10 minutes at +3°, then the reaction mixture was poured into 300 ml of a 1:1 mixture of sodium bicarbonate (saturated) and Rochelle's salt (saturated) and extracted into diethylether (500 ml) with vigorous stirring over 1 h. The organic layer was washed with saturated brine(150 ml), dried and the solvent removed to give an white solid (7.10 g). The crude solid was taken up in hot n-hexane (175 ml), filtered and the volume reduced to 75 ml. The resulting mixture was warmed to completely dissolve the solid. The resultant solution was cooled and stirred and the title compound was isolated by filtration as a white solid (3.03 g).
Quantity
140 mL
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solvent
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Tin tetrachloride
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14.3 g
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5.33 g
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40 mL
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solvent
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Synthesis routes and methods II

Procedure details

A 500-ml four-mouth flask equipped with a thermometer, dropping funnel, condenser, and stirrer was charged with 13.0 g (0.1 mol) of (RS)-2-methoxycyclohexanol, 7 g of dichloromethane, and 30 g of 10% aqueous solution of sulfuric acid (30 mmol). The reactants were stirred at 20-25° C. The flask was further charged with 60 g of aqueous solution of sodium hypochlorite containing 12.1% effective chlorine over about 1 hour. Stirring was continued for 30 minutes. The reaction solution was analyzed by gas chromatography to confirm that the peak due to (RS)-2-methoxycyclohexanol had disappeared. The reaction solution was given 2 g of sodium hydrogensulfite with stirring. It was confirmed that the reaction solution did not change potassium iodide starch paper into purple any longer. The reaction solution was extracted twice with 50 g of dichloromethane. The dichloromethane layers were combined together and washed with 30 g of saturated aqueous solution of sodium chloride. Upon concentration and distillation, there was obtained 11.5 g (90 mmol) of (RS)-2-methoxycyclohexanone. The chemical purity of this compound was 99.8%. Incidentally, the dichloromethane used in this example has a partition ratio in water (at 20° C.) greater than 1 and has a solubility in water (40° C.) lower than 5 wt %.
[Compound]
Name
four-mouth
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0 (± 1) mol
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Reaction Step One
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13 g
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Name
aqueous solution
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30 mmol
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7 g
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Name
aqueous solution
Quantity
60 g
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reactant
Reaction Step Three
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2 g
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Reaction Step Five
[Compound]
Name
potassium iodide starch
Quantity
0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods III

Procedure details

Example 1 is repeated, except that isopropanol is used as solvent, 10 mg of hydrocinchonidine are used as modifier and 100 mg of catalyst are used. In addition, 800 mg of Amberlite IRA-900 (strongly basic anion exchanger, activated using NaOH) are added. The yield is 0.36 g of product of 95% purity containing 5% solvent (44%).
Quantity
10 mg
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reactant
Reaction Step One
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product
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[Compound]
Name
catalyst
Quantity
100 mg
Type
catalyst
Reaction Step Five
Quantity
800 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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